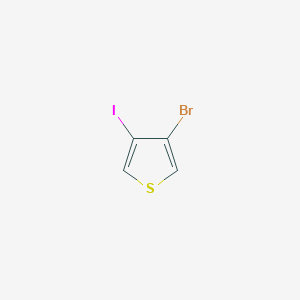

3-Bromo-4-iodothiophene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-4-iodothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrIS/c5-3-1-7-2-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKCBCVSLGOBRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrIS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504764 | |

| Record name | 3-Bromo-4-iodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73882-41-4 | |

| Record name | 3-Bromo-4-iodothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73882-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-iodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Halogenated Thiophenes in Modern Organic and Materials Chemistry

Thiophene (B33073), a five-membered aromatic heterocycle containing a sulfur atom, and its derivatives are fundamental building blocks in a vast array of chemical applications. wikipedia.orgstudysmarter.co.uk The introduction of halogen atoms—such as bromine, chlorine, fluorine, and iodine—onto the thiophene ring dramatically influences its electronic properties and reactivity, opening up new avenues for synthetic transformations and materials development. acs.orgrsc.org These halogenated thiophenes are not merely intermediates but are crucial components in the design of functional materials with tailored optical and electronic properties. acs.orgnih.gov

The position and nature of the halogen substituents on the thiophene ring are critical. Halogen atoms act as versatile handles for further chemical modifications through various cross-coupling reactions, allowing for the construction of complex molecular architectures. researchgate.netacs.org This reactivity is harnessed in the synthesis of pharmaceuticals, agrochemicals, and, most notably, organic electronic materials. wikipedia.orgstudysmarter.co.uk For instance, polythiophenes, polymers derived from thiophene monomers, are renowned for their use in organic semiconductors, organic light-emitting diodes (OLEDs), and organic solar cells. studysmarter.co.uknih.gov The incorporation of halogens can enhance the stability and performance of these materials. nih.gov

Furthermore, the ability of halogen atoms to participate in non-covalent interactions, such as halogen bonding, is a burgeoning area of research. These interactions can direct the self-assembly of molecules into highly ordered supramolecular structures, a key aspect of crystal engineering and the development of advanced materials. acs.org

Significance of 3 Bromo 4 Iodothiophene As a Synthetic Precursor and Building Block

Among the myriad of halogenated thiophenes, 3-bromo-4-iodothiophene stands out due to the distinct reactivity of its two different halogen substituents. The carbon-iodine bond is generally more reactive and susceptible to cleavage than the carbon-bromine bond, particularly in metal-catalyzed reactions. This differential reactivity allows for selective functionalization at the 4-position, while leaving the bromine atom at the 3-position available for subsequent transformations. This regioselectivity is a powerful tool for synthetic chemists, enabling the controlled, stepwise construction of complex, multi-substituted thiophene (B33073) derivatives.

The utility of this compound as a synthetic precursor is evident in its application in the synthesis of a wide range of organic compounds. It serves as a key intermediate in the preparation of complex thiophene derivatives and polymers. Its applications span various scientific fields:

Chemistry: It is a fundamental building block for creating more intricate thiophene-based molecules.

Biology: It is used in the investigation of the antimicrobial and anticancer properties of its derivatives.

Medicine: It plays a role in the development of pharmaceutical intermediates.

Industry: It is utilized in the production of organic semiconductors, OLEDs, and organic field-effect transistors (OFETs).

The synthesis of this compound itself can be achieved through the halogenation of thiophene derivatives, often employing directed metalation or electrophilic substitution strategies.

Properties of this compound

| Property | Value |

| CAS Number | 73882-41-4 |

| Molecular Formula | C4H2BrIS |

| Molecular Weight | 288.93 g/mol |

| Physical Form | Liquid |

| Purity | Typically ≥95% |

Evolution of Research Perspectives on Multi Halogenated Thiophene Derivatives

Precursor Synthesis Strategies for Halogenated Thiophenes

The generation of multi-halogenated thiophenes often relies on a carefully planned sequence of reactions, starting from more readily available precursors. A common and effective strategy involves the synthesis of an iodo-substituted thiophene from a bromo-substituted analogue. This approach leverages the differential reactivity of the carbon-halogen bonds (C-I vs. C-Br), which is fundamental for subsequent functionalization. The conversion of 3-bromothiophene to 3-iodothiophene (B1329286) is a well-documented and pivotal example of this strategy. google.comgoogleapis.com

Synthesis of 3-Iodothiophene from 3-Bromothiophene

Two primary methodologies have been established for the conversion of 3-bromothiophene into 3-iodothiophene: copper(I) iodide mediated halogen exchange and halogen-metal interconversion followed by quenching with an iodine source. google.comgoogleapis.comguidechem.com While both can achieve the desired transformation, they differ significantly in terms of reaction conditions, scalability, and functional group tolerance, with copper-catalyzed methods often being more favorable for larger-scale applications. google.comgoogle.com

The copper(I)-catalyzed halogen exchange, often referred to as an aromatic Finkelstein reaction, represents a robust and widely utilized method for converting aryl bromides into aryl iodides. mdpi.comacs.orgnih.gov This transformation involves treating the bromo-precursor with an iodide salt in the presence of a copper(I) catalyst, typically CuI. google.comgoogle.com The reaction is an equilibrium process, where the position of the equilibrium is influenced by factors such as the solubility of the halide salts involved. google.com

The efficiency of the copper-catalyzed iodination of 3-bromothiophene is highly dependent on the optimization of key reaction parameters.

Temperature: Elevated temperatures, generally above 100°C, are required to drive the reaction. google.com Optimal temperatures are typically found in the range of 120°C to 160°C. google.com For instance, heating a mixture of 3-bromothiophene and copper(I) iodide in quinoline (B57606) at 140°C for 12-20 hours is a commonly cited procedure. google.comgoogleapis.comgoogle.com

Solvent: The choice of solvent is critical. High-boiling polar aprotic solvents are preferred as they facilitate the dissolution of the reactants and catalyst. google.comgoogleapis.comencyclopedia.pub

Catalyst Stoichiometry: The molar ratio of copper(I) iodide to 3-bromothiophene significantly impacts the reaction yield. While the reaction can proceed with substoichiometric amounts of catalyst, particularly when ligands are used, traditional Ullmann-type conditions often employ a stoichiometric excess of the copper salt. nih.govresearchgate.net Studies have shown that using 1.2 to 1.7 moles of CuI per mole of 3-bromothiophene provides a good balance for achieving high conversion. google.com

The following table summarizes the results from various reaction conditions for the synthesis of 3-iodothiophene from 3-bromothiophene.

| 3-Bromothiophene (moles) | CuI (moles) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2.0 | 3.0 | Quinoline | 140 | 12 | 30 | google.comgoogle.com |

| 0.6 | 0.9 | Quinoline | 140 | 20 | 45 (total) | googleapis.comgoogle.com |

| 0.2 | - | Quinoline | 140 | 20 | 68.3 | guidechem.com |

| 0.049 | 0.0025 (CuI) / 0.098 (Iodine source) | n-Butanol | 120 | 8 | 78.29 | guidechem.com |

Polar aprotic solvents play a crucial role in facilitating copper-catalyzed halogen exchange reactions. mdpi.comencyclopedia.pub Solvents such as quinoline, dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF) are frequently employed. google.comgoogleapis.comencyclopedia.pubmdpi.com

Quinoline: Has been extensively used in the synthesis of 3-iodothiophene from 3-bromothiophene, often serving as both the solvent and a coordinating ligand for the copper catalyst at high temperatures (e.g., 140°C). google.comgoogleapis.comguidechem.comgoogle.com

DMSO and DMF: These solvents are known to be effective in copper-catalyzed transformations and can sometimes allow for lower reaction temperatures compared to other systems. mdpi.comencyclopedia.pubmdpi.com However, care must be taken with DMSO at high temperatures in the presence of certain copper salts and bases, as this can lead to decomposition and potential hazards. encyclopedia.pubmdpi.comresearchgate.net

The use of these solvents helps to maintain the catalyst's activity and improve the solubility of the inorganic iodide salt, thereby promoting the halogen exchange. mdpi.comencyclopedia.pub

A significant advancement in copper-catalyzed halogen exchange has been the introduction of chelating ligands, particularly 1,2-diamines. acs.orgnih.govorganic-chemistry.org These ligands coordinate to the copper center, preventing catalyst aggregation and increasing its solubility and reactivity. researchgate.net This allows the reaction to proceed under milder conditions, with lower catalyst loadings, and with a broader substrate scope. acs.orgnih.govorganic-chemistry.org

N,N'-dimethylethylenediamine is a particularly effective ligand for this transformation. guidechem.comresearchgate.net In one optimized procedure, using a catalytic system of CuI and N,N'-dimethylethylenediamine in n-butanol at 120°C, a 91.73% yield of 3-iodothiophene was achieved in just 3 hours. researchgate.net This demonstrates a significant improvement over traditional ligand-free methods that require higher temperatures and longer reaction times. google.comgoogle.com The use of (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine has also been reported as a highly effective ligand for the aromatic Finkelstein reaction. nih.gov The proposed mechanism involves the formation of a 1,2-diamine-ligated copper(I) intermediate, which facilitates the subsequent steps of the catalytic cycle. rsc.org

An alternative, classic method for synthesizing 3-iodothiophene involves a halogen-metal interconversion. google.comgoogleapis.com This procedure is typically carried out by treating 3-bromothiophene with a strong organometallic base, such as n-butyllithium, at a very low temperature (-70°C). google.comguidechem.comgoogle.com This step generates the 3-thienyllithium intermediate. This highly reactive species is then quenched with an iodine source, such as elemental iodine, to yield the final 3-iodothiophene product. guidechem.com

Halogen-Metal Interconversion and Quenching with Iodine Sources

Cryogenic Conditions and Lithium Reagent Utilization

The synthesis of 3-Bromo-4-iodothiophene can be approached through methods requiring cryogenic temperatures and the use of potent lithium reagents. One established method involves the reaction of 3-bromothiophene with n-butyllithium at temperatures as low as -70°C, followed by a nucleophilic substitution with iodine, yielding the related compound 3-iodothiophene. guidechem.com Although not a direct synthesis of this compound, this demonstrates the principle of using lithiation at low temperatures to introduce iodine onto a thiophene ring.

These reactions are typically conducted at cryogenic temperatures, often below -50°C, to manage the high reactivity of the organolithium intermediates and prevent undesirable side reactions. aragen.com The low temperature helps to control the exothermicity of the lithiation process and maintain the stability of the lithiated species. rsc.orgacs.org For instance, the lithiation of 2-bromo-3-alkylthiophenes is carried out at cryogenic temperatures using lithium diisopropylamide (LDA) to ensure regioselectivity before subsequent reactions. acs.org

Challenges in Scalability and Safety Considerations

While effective at a laboratory scale, the use of cryogenic conditions and lithium reagents presents significant challenges for industrial-scale production. acs.org Butyl lithium reactions, in particular, are notoriously difficult to manage in large batch reactors due to their highly exothermic nature, which poses a substantial risk of a runaway reaction. aragen.com

Key Challenges:

Exothermicity: The generation of highly energetic organolithium intermediates is very exothermic, requiring robust cooling systems to maintain control. rsc.org

Mixing Issues: Inadequate mixing in large reactors can lead to localized "hot spots," resulting in side reactions and reduced selectivity. This often necessitates the use of large volumes of solvent to help dissipate heat. aragen.comrsc.org

Safety Hazards: Organolithium reagents like n-butyllithium are pyrophoric and react violently with moisture, demanding specialized handling procedures and a controlled environment. aragen.com

To mitigate these issues, continuous flow chemistry has emerged as a safer and more efficient alternative. aragen.comrsc.org Flow reactors offer superior heat and mass transfer, which allows for better temperature control and can often eliminate the need for cryogenic conditions altogether. aragen.comwiley-vch.de This technology also enhances safety by minimizing the volume of hazardous reagents present at any given time. wiley-vch.de

Alternative Routes to 3-Iodothiophene Derivatives

Alternative and often milder methods for synthesizing 3-iodothiophene derivatives, which can serve as precursors, have been developed. A notable approach is the direct iodocyclization of 1-mercapto-3-yn-2-ols. organic-chemistry.orgnih.gov This method involves reacting the alkynylthiol derivatives with molecular iodine and a base like sodium bicarbonate in acetonitrile (B52724) at room temperature. organic-chemistry.orgnih.govorganic-chemistry.org The reaction proceeds through an iodonium (B1229267) cation intermediate, followed by cyclization and dehydration to form the 3-iodothiophene ring in good to excellent yields. organic-chemistry.org This strategy is valued for its simplicity, regioselectivity, and mild reaction conditions. organic-chemistry.org

Other synthetic strategies for 3-iodothiophene include:

Reaction of 3-bromothiophene with cuprous iodide, which requires a significant amount of copper catalyst. guidechem.com

Reaction of potassium thiophene-2-trifluoroborate with sodium iodide in the presence of an oxidant, which has shown good yields. guidechem.com

Bromination Reactions Leading to this compound

Direct bromination of appropriately substituted thiophenes is a primary strategy for the synthesis of this compound. The success of these reactions hinges on controlling the regioselectivity of the halogenation.

Regioselective Halogenation of 4-Iodothiophene

The synthesis of this compound can be achieved through the regioselective bromination of 4-iodothiophene. The directing effects of the iodine substituent on the thiophene ring guide the incoming bromine atom. Electrophilic aromatic bromination is a common method for preparing aryl bromides. mdpi.com The use of reagents like N-bromosuccinimide (NBS) allows for the controlled bromination of aromatic rings. mdpi.commanac-inc.co.jp The regioselectivity is often influenced by the electronic nature of the substituents already present on the ring. manac-inc.co.jp Theoretical calculations can be employed to predict the positional selectivity in electrophilic aromatic brominations, and these predictions often align well with experimental outcomes. mdpi.com

Bromination of 3-Iodothiophene Using N-Bromosuccinimide (NBS)

A key method for synthesizing related compounds involves the bromination of 3-substituted thiophenes using N-Bromosuccinimide (NBS). For example, 2,5-dibromo-3-alkylthiophenes are prepared by brominating 3-alkylthiophene with NBS. acs.org NBS is a convenient and easy-to-handle solid brominating agent, making it a preferred choice over liquid bromine. manac-inc.co.jp It is particularly effective for the bromination of electron-rich heteroaromatic rings like thiophene. manac-inc.co.jp The reaction mechanism for the bromination of thiophenes with NBS has been investigated, with computational studies suggesting that the formation of a bromonium ion is a favorable pathway. researchgate.net

Solvent Effects and Reaction Temperature Control

The outcome and regioselectivity of bromination reactions with NBS are highly dependent on the reaction conditions, particularly the solvent and temperature.

The polarity of the solvent can significantly influence the isomeric ratios of the brominated products. manac-inc.co.jp For instance, in the bromination of 3-substituted anilines with NBS, the choice of solvent dramatically alters the position of bromination. manac-inc.co.jp In the context of thiophene bromination, solvents like chloroform (B151607) are often used. researchgate.net The reaction of 2-methylbenzo[b]thiophene (B72938) with NBS in acetonitrile at 0°C, followed by stirring at room temperature, results in a high yield of the brominated product. tcichemicals.com

Temperature control is also crucial for achieving high selectivity and yield. researchgate.net For some substrates, reactions are initiated at low temperatures (e.g., 0°C) to control the initial rate of reaction before being allowed to warm to room temperature. tcichemicals.com In other cases, elevated temperatures may be necessary to drive the reaction to completion, although this can sometimes lead to reduced selectivity. researchgate.net Careful optimization of both solvent and temperature is therefore essential for the successful synthesis of specifically substituted thiophenes like this compound.

Interactive Data Tables

Table 1: Synthesis of 3-Iodothiophene Derivatives

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 1-Mercapto-3-yn-2-ols | I₂, NaHCO₃ | MeCN, Room Temp | 3-Iodothiophenes | Good to Excellent | organic-chemistry.org, nih.gov |

| 3-Bromothiophene | 1. n-BuLi 2. I₂ | -70°C | 3-Iodothiophene | 63% | guidechem.com |

| Thiophene | 1. Iodination 2. Deiodination | - | 3-Iodothiophene | Relatively Low | guidechem.com |

| 3-Bromothiophene | CuI | Quinoline, 140°C | 3-Iodothiophene | 68.3% | guidechem.com |

Table 2: Bromination with N-Bromosuccinimide (NBS)

| Substrate | Solvent | Temperature | Product | Yield | Reference |

| 2-Methylbenzo[b]thiophene | Acetonitrile | 0°C to Room Temp | 3-Bromo-2-methylbenzo[b]thiophene | 99% | tcichemicals.com |

| 3-Alkylthiophene | Acetic Acid/Chloroform (1:1) | - | 2,5-Dibromo-3-alkylthiophene | 80-95% | acs.org |

| Activated Arenes | Acetonitrile | - | Regioselective Bromoarenes | High | nsf.gov, mdpi.com |

Regioselectivity and Byproduct Minimization

The synthesis of specifically substituted thiophenes, such as this compound, is a challenge of regioselectivity—the ability to control the exact position of functional groups on the thiophene ring. The inherent reactivity of the thiophene nucleus, which favors substitution at the 2- and 5-positions, necessitates strategic approaches to achieve 3,4-disubstitution.

A key strategy involves the careful choice of starting materials and reaction pathways. For instance, the synthesis of 2-bromo-3-alkyl-5-iodothiophene can be achieved through the regioselective iodination of 2-bromo-3-alkylthiophene. acs.org This highlights how existing substituents direct the position of incoming groups. In the quest for specific isomers like this compound, minimizing the formation of undesired isomers (e.g., 2-bromo-3-iodothiophene (B1337472) or 2,5-dihalogenated products) is paramount. The formation of byproducts often arises from the similar activation of multiple positions on the thiophene ring. nih.gov

Controlling the reaction conditions, such as temperature and the choice of halogenating agent, is crucial. For example, directed ortho metalation (DoM) is a powerful technique where a functional group directs lithiation to an adjacent position, which can then be quenched with an electrophile like iodine or bromine. msu.edu However, even with such methods, competition between different reactive sites can lead to mixtures of products, necessitating complex purification steps. acs.org The development of highly regioselective palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, has provided more controlled avenues for introducing substituents onto a pre-functionalized thiophene core, thereby enhancing selectivity and reducing byproduct formation. nih.govresearchgate.net

Catalyst Systems in Bromination Processes (e.g., Iron or Aluminum Chloride)

Lewis acid catalysts like iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃) are traditionally used in electrophilic aromatic substitution reactions, including the bromination of thiophenes. These catalysts function by polarizing the halogenating agent (e.g., Br₂), making it a more potent electrophile and facilitating the attack on the electron-rich thiophene ring.

While effective in promoting halogenation, the use of catalysts like FeCl₃ can sometimes lead to poor regioselectivity and the formation of unwanted side products. rsc.org For instance, in the halogenation of thioarenes, using FeCl₃ in dichloromethane (B109758) can result in moderate efficiency and a mixture of para/ortho-isomers, along with significant amounts of disulfide side products. rsc.org The strong Lewis acidity can also lead to over-halogenation or decomposition of sensitive substrates.

Modern approaches often seek alternatives to these traditional catalysts to gain better control and achieve greener reaction profiles. For example, indole-based catalytic protocols have been developed for the electrophilic bromination of aromatics, including thioarenes. These systems can suppress oxidative side-reactions and offer excellent selectivity and chemical yields under milder, more environmentally friendly conditions, such as using heptane (B126788) as a solvent instead of halogenated hydrocarbons. rsc.org

| Catalyst System | Typical Conditions | Advantages | Disadvantages |

| Iron(III) Chloride (FeCl₃) | Dichloromethane solvent | Promotes halogenation | Poor regioselectivity, formation of byproducts |

| Indole-based Organocatalyst | Heptane solvent | High selectivity, suppresses side reactions, environmentally friendly | May have narrower substrate scope than strong Lewis acids |

Emerging Synthetic Approaches

In response to the growing need for safer, more efficient, and environmentally responsible chemical manufacturing, synthetic strategies for thiophene halogenation are evolving. Green chemistry principles and flow chemistry applications are at the forefront of this transformation.

Green Chemistry Principles in Thiophene Halogenation

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. acs.org In thiophene halogenation, this translates to developing methods that use less toxic reagents and solvents, improve atom economy, and operate under milder conditions. nih.govcolab.ws

Several green bromination methods have been developed. One approach uses a combination of hydrobromic acid (HBr) as the bromine source and hydrogen peroxide (H₂O₂) as a benign oxidant, with ethanol (B145695) or water as the solvent, or even under solvent-free conditions. researchgate.net This system offers high yields and good regioselectivity for activated rings like thiophenes and avoids traditional, more hazardous brominating agents like N-bromosuccinimide (NBS) in chlorinated solvents. researchgate.net Another method employs a mixture of potassium bromide (KBr) and potassium bromate (B103136) (KBrO₃) in acetic acid, which generates bromine in situ. This method is advantageous as it uses stable, solid reagents and produces only potassium acetate (B1210297) and water as byproducts, aligning with green chemistry principles. semanticscholar.org

Copper-catalyzed reactions also offer a greener route. For example, the synthesis of halogenated thiophenes can be achieved via copper-mediated halocyclization in ethanol, a renewable and non-toxic solvent. nih.gov These methods not only reduce environmental impact but often result in high yields and simplified purification processes. rsc.orgnih.gov

Flow Chemistry Applications for Enhanced Efficiency

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing for halogenation reactions. sioc-journal.cnmdpi.com These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when handling hazardous reagents or highly exothermic reactions. sioc-journal.cnrsc.org

For thiophene halogenation, flow chemistry can lead to dramatic improvements in efficiency and selectivity. The rapid mixing achievable in microreactors can be crucial; for example, the solvent-free bromination of thiophene to produce 2,5-dibromothiophene (B18171) can be completed in less than a second with high selectivity (88%) using a micromixer, compared to lower selectivity (72%) with a standard T-junction. rsc.org This level of control is difficult to achieve in batch reactors.

Flow chemistry also enables the scalability of synthetic routes that might be problematic in batch. researchgate.net For instance, direct arylation of thiophenes, a key reaction for building complex molecules, has been successfully implemented in a flow system using a packed-bed reactor. This approach allows for reliable, gram-scale synthesis with high productivity, overcoming common batch issues like long reaction times and high catalyst loading. researchgate.netacs.org The ability to safely handle reactive intermediates and precisely control reaction conditions makes flow chemistry a powerful tool for the efficient and scalable synthesis of specifically substituted thiophenes. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.orgyoutube.com For this compound, these reactions provide a powerful tool for the regioselective introduction of various substituents onto the thiophene core. The differential reactivity of the carbon-iodine and carbon-bromine bonds is the key to this selectivity.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, widely employed for the formation of carbon-carbon bonds. youtube.comlibretexts.orgorganic-chemistry.org This reaction is particularly useful for creating biaryl compounds, conjugated alkenes, and styrenes. libretexts.org

A key feature of the Suzuki-Miyaura coupling involving this compound is the ability to achieve selective reaction at the more reactive carbon-iodine (C-I) bond over the less reactive carbon-bromine (C-Br) bond. This selectivity is primarily dictated by the difference in bond dissociation energies, with the C-I bond being weaker and therefore more susceptible to oxidative addition to the palladium catalyst. wikipedia.org This allows for a stepwise functionalization of the thiophene ring. For instance, reaction with one equivalent of a boronic acid will preferentially yield the 4-substituted-3-bromothiophene. The remaining bromine atom can then be subjected to a second, different coupling reaction to introduce another substituent at the 3-position.

In a study involving (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, which has a bromine on the thiophene ring and another on an aryl ring, Suzuki coupling preferentially occurred at the aryl bromide position, indicating it was more reactive in that specific context. nih.gov

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and the associated ligands. libretexts.org

Palladium Catalysts: A variety of palladium(0) and palladium(II) precursors are effective for these couplings. Common examples include:

Palladium(II) acetate (Pd(OAc)₂): Often used in combination with phosphine (B1218219) ligands. researchgate.net

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A widely used, air-stable catalyst. nih.govresearchgate.net

Palladium on carbon (Pd/C): A heterogeneous catalyst that can be easily recovered and reused.

The ligands play a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and influencing the selectivity of the reaction. Electron-rich and bulky phosphine ligands are often employed to enhance catalytic activity.

Copper(I) Halides: In some variations of the Suzuki-Miyaura coupling, copper(I) halides, such as copper(I) bromide (CuBr), can be used as co-catalysts. orgsyn.org These copper salts can participate in the transmetalation step, potentially accelerating the reaction and improving yields, especially with less reactive substrates.

The Suzuki-Miyaura coupling is known for its broad substrate scope and tolerance of a wide range of functional groups. libretexts.orgnih.gov This makes it a highly versatile tool for the synthesis of complex molecules.

With respect to this compound, a variety of arylboronic acids, including those with electron-donating and electron-withdrawing substituents, can be successfully coupled. nih.govresearchgate.net The reaction is generally tolerant of functional groups such as esters, ketones, and nitro groups on the coupling partner. This allows for the synthesis of a diverse library of substituted thiophenes.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Dihalogenated Thiophenes

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound with an organic halide or pseudohalide. wikipedia.org

The Stille coupling is particularly well-suited for the synthesis of oligomers and polymers due to its tolerance of a wide range of functional groups and its effectiveness in forming bonds between sp²-hybridized carbon atoms. wikipedia.org The reaction of dihalogenated monomers, such as this compound, with organodistannanes can lead to the formation of conjugated polymers.

In a typical polymerization, this compound could be reacted with a bis(stannyl) derivative of another aromatic or heteroaromatic compound. The selective reactivity of the C-I bond would likely initiate the polymerization, followed by coupling at the C-Br bond to extend the polymer chain. The properties of the resulting polymer, such as its conductivity and optical properties, can be tuned by the choice of the comonomer.

Table 2: Chemical Compounds Mentioned

Sonogashira Coupling Reactions

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is exceptionally useful for the synthesis of alkyne-substituted aromatic and heteroaromatic compounds.

In the context of this compound, the Sonogashira reaction provides a direct route to 3-bromo-4-alkynylthiophenes. Similar to the Suzuki coupling, the reaction occurs preferentially at the more reactive C-I bond. This regioselectivity allows for the synthesis of a variety of functionalized thiophenes where the bromine atom remains available for subsequent transformations. The reaction can be carried out under mild conditions, often at room temperature, using a base such as an amine (e.g., triethylamine (B128534) or diisopropylamine), which also frequently serves as the solvent. wikipedia.org

The most common catalytic system for Sonogashira coupling consists of a palladium(0) source, often generated in situ from a palladium(II) precatalyst like dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂), and a copper(I) salt, typically copper(I) iodide (CuI). libretexts.org The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org

For the selective alkynylation of this compound at the 4-position, a standard Sonogashira protocol would be employed. The reaction would involve treating the dihalothiophene with a terminal alkyne in the presence of catalytic amounts of Pd(PPh₃)₂Cl₂ and CuI, with an amine base.

Table 2: Catalytic Systems and Products in Sonogashira Coupling of this compound

| Entry | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 3-Bromo-4-(phenylethynyl)thiophene | ~90 (estimated) |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 3-Bromo-4-((trimethylsilyl)ethynyl)thiophene | ~92 (estimated) |

| 3 | 1-Hexyne | Pd(dppf)Cl₂ / CuI | Et₃N | DMF | 3-Bromo-4-(hex-1-yn-1-yl)thiophene | ~88 (estimated) |

| Yields are estimated based on typical Sonogashira reactions of iodoarenes. |

Kumada Cross-Coupling Reactions and Regioregular Polymer Synthesis

The Kumada coupling is a nickel- or palladium-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide. acs.org This reaction is particularly significant in polymer chemistry for the synthesis of conjugated polymers like polythiophenes.

The synthesis of regioregular poly(3-alkylthiophenes) can be achieved through Kumada catalyst-transfer polycondensation (KCTP). rsc.orgrsc.org This method involves the polymerization of a 2,5-dihalo-3-alkylthiophene monomer. In the case of a monomer like 2-bromo-5-iodo-3-alkylthiophene, which is structurally analogous to this compound in its reactivity pattern, the polymerization proceeds in a controlled, chain-growth manner. acs.org

The process begins with the formation of a Grignard reagent from the dihalothiophene. The more reactive halogen (iodine) reacts with a Grignard reagent like methylmagnesium bromide to form the thiophenylmagnesium halide intermediate. acs.org The subsequent addition of a nickel catalyst, such as Ni(dppp)Cl₂ (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane), initiates the polymerization. The catalyst "walks" along the polymer chain as it grows, leading to a highly regioregular, head-to-tail coupled polymer structure. This method allows for good control over the polymer's molecular weight and can be used to create well-defined polymer architectures. researchgate.netnih.gov While direct polymerization of this compound itself is not standard for creating linear polythiophenes, its derivatives are key monomers.

Heck-Mizoroki Reactions

The Heck-Mizoroki reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand. rsc.org

Applying the Heck reaction to this compound would be expected to show regioselectivity for the C-I bond. The reaction with an activated alkene, such as n-butyl acrylate, in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., triethylamine) would likely yield the 4-vinylic substituted thiophene, leaving the C-Br bond intact for further functionalization. Challenges in Heck reactions can include dehalogenation of the starting material, and reaction conditions must be optimized to favor the desired cross-coupling pathway. nih.govmasterorganicchemistry.com

Table 3: Plausible Heck-Mizoroki Reaction with this compound

| Entry | Alkene | Catalyst | Base | Product | Expected Yield |

| 1 | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | n-Butyl (E)-3-(3-bromothiophen-4-yl)acrylate | Moderate to Good |

| 2 | Styrene | Pd(OAc)₂ | KOAc | 3-Bromo-4-((E)-2-phenylvinyl)thiophene | Moderate |

| Yields are projected based on the reactivity of aryl iodides in Heck reactions. |

Direct C-H Arylation Strategies

Direct C-H arylation is an increasingly important strategy in organic synthesis that allows for the formation of C-C bonds by coupling a C-H bond with an organic halide, thus avoiding the pre-functionalization step required in traditional cross-coupling reactions. nih.govamazonaws.com For a substrate like this compound, the C-H bonds at the 2 and 5 positions of the thiophene ring are potential sites for arylation.

Research on other halogenated heterocycles has shown that it is possible to achieve C-H arylation without cleaving existing carbon-halogen bonds. rsc.org For example, the palladium-catalyzed direct arylation of 4-bromo- and 4-iodopyrazoles at the C-5 position has been successful using a simple phosphine-free catalytic system like Pd(OAc)₂ with KOAc as the base. rsc.org

This suggests that this compound could undergo direct arylation at the more accessible C-5 or C-2 positions with an aryl bromide or iodide, under palladium catalysis. The reaction conditions would need to be carefully selected to favor C-H activation over the competing oxidative addition at the C-I or C-Br bonds. This approach would provide a powerful method for synthesizing tri- or tetra-substituted thiophenes in a highly efficient manner.

Role of Silver Salts as Activators

In the synthesis of conjugated polymers, particularly those involving thiophene units, coupling reactions of aromatic halides are fundamental. While copper is a well-known promoter for Ullmann coupling reactions, other metallic species, including silver salts, can play a crucial role as activators. nih.gov Although direct studies detailing the use of silver salts specifically with this compound are not prevalent, their function in analogous Ullmann-type reactions with other dihalothiophenes suggests a similar role.

The primary function of a metallic activator like a silver salt in these C-C coupling reactions is to facilitate the oxidative addition of the aryl halide. This activation is particularly relevant for less reactive halides. In the context of this compound, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. The activator can assist in the cleavage of the C-X bond, leading to the formation of an organometallic intermediate, which is a key step in the polymerization or coupling process. The choice of activator can influence reaction conditions, yields, and the properties of the resulting polymer.

Stepwise Extension of Thiophene Units

The controlled, stepwise extension of thiophene units is a significant challenge in the synthesis of well-defined conjugated oligomers and polymers. nih.gov this compound serves as a potential building block in such processes. The differential reactivity of the C-I and C-Br bonds allows for selective, sequential reactions. For instance, the more labile C-I bond can be selectively cleaved and coupled under specific catalytic conditions (e.g., using a copper surface or palladium catalysts), leaving the C-Br bond intact for a subsequent reaction step. nih.govjcu.edu.au

This stepwise approach is exemplified by surface-confined polymerization, where monomers are deposited on a catalytic metal surface like Cu(110). nih.gov The substrate acts as both a template and a catalyst, promoting Ullmann coupling. nih.gov By controlling the deposition and reaction conditions, it is possible to observe the formation of dimers, trimers, and longer oligomers in a stepwise fashion. nih.gov This method allows for the creation of epitaxially aligned polythiophene chains with a high degree of order. nih.gov The use of a dissymmetrically substituted monomer like this compound could introduce further control over the orientation and regiochemistry of the growing polymer chain.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAAr) on thiophene rings, especially those activated by electron-withdrawing groups, is a viable pathway for functionalization. uoanbar.edu.iq For a simple halothiophene, this reaction is generally difficult due to the high energy of the intermediate Meisenheimer complex. libretexts.org However, the reactivity is significantly enhanced when strong electron-withdrawing groups are present on the ring, which can stabilize the anionic intermediate. uoanbar.edu.iqlibretexts.org In the case of this compound, while it lacks a strong activating group like a nitro group, the inherent electronegativity of the halogen atoms and the polarizability of the sulfur atom influence its reactivity towards strong nucleophiles. uoanbar.edu.iq

Halogen-Metal Exchange and Subsequent Functionalization

A more common and versatile method for the functionalization of this compound is through halogen-metal exchange. wikipedia.org This reaction involves treating the organic halide with an organometallic reagent, typically an alkyllithium compound like n-butyllithium, to replace a halogen atom with a metal. wikipedia.orgstackexchange.com The rate of exchange is dependent on the halogen, following the general trend I > Br > Cl. stackexchange.com

For this compound, this differential reactivity is highly advantageous. Treatment with one equivalent of an alkyllithium reagent at low temperatures (e.g., -78°C to -100°C) would lead to the selective exchange of the iodine atom, which is more reactive, to form 3-bromo-4-lithiothiophene. stackexchange.comtcnj.edu This lithiated intermediate is a powerful nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups. This process allows for regioselective functionalization at the 4-position while preserving the bromine atom at the 3-position for further transformations.

Table 1: Halogen-Metal Exchange Reactivity

| Halogen | Relative Rate of Exchange | Typical Reagent | Product of Exchange with this compound |

| Iodine | Fastest | n-Butyllithium | 3-Bromo-4-lithiothiophene |

| Bromine | Intermediate | n-Butyllithium | 4-Iodo-3-lithiothiophene (requires more forcing conditions or selective blocking) |

| Chlorine | Slowest | n-Butyllithium | Not applicable |

This table presents a generalized reactivity trend.

Formation of Carbon-Heteroatom Bonds (C-N, C-P, C-C, C-O)

This compound is a versatile precursor for forming various carbon-heteroatom bonds, which are crucial in the synthesis of pharmaceuticals and materials. nih.govnumberanalytics.comlibretexts.org These bonds can be formed through several key reaction pathways.

Via Nucleophilic Aromatic Substitution : In reactions with strong nucleophiles, direct displacement of a halide can occur. For example, reacting this compound with amines (R₂NH), alkoxides (RO⁻), or thiolates (RS⁻) under appropriate conditions (often requiring a catalyst or an activating group) can lead to the formation of C-N, C-O, and C-S bonds, respectively. researchgate.net Analogous reactions with nitro-activated bromothiophenes and nitropyridines demonstrate the feasibility of forming C-N bonds with amine nucleophiles. researchgate.netclockss.org

Via Halogen-Metal Exchange : A more controlled route involves the initial halogen-metal exchange to create a nucleophilic thiophene species. The resulting 3-bromo-4-lithiothiophene can then react with a wide array of electrophiles to form C-C, C-N, C-P, and C-O bonds. For example, reaction with aldehydes or ketones yields alcohols (C-C, C-O), reaction with chlorophosphines yields phosphines (C-P), and reaction with azides or similar nitrogen electrophiles can introduce nitrogen-containing functionalities. tcnj.edursc.org

Via Transition-Metal-Catalyzed Cross-Coupling : Reactions like Suzuki, Stille, and Buchwald-Hartwig couplings are powerful methods for forming C-C, C-N, and C-O bonds. jcu.edu.aunih.gov Using the differential reactivity of the C-I and C-Br bonds, this compound can be selectively coupled. For instance, a palladium-catalyzed Suzuki reaction with a boronic acid would preferentially occur at the more reactive C-I position to form a C-C bond, leaving the C-Br bond available for a subsequent, different coupling reaction. jcu.edu.au

Photochemistry and Photodissociation Dynamics

The photochemistry of halothiophenes is dominated by the cleavage of the carbon-halogen bond upon absorption of UV light. aip.org The energy of the UV photon excites the molecule to a higher electronic state, which can then dissociate. The specific dynamics depend on the halogen atom and the excitation wavelength.

UV Photofragmentation Dynamics

Upon near-UV excitation, this compound is expected to undergo photofragmentation primarily through the cleavage of the C-I and C-Br bonds. Studies on analogous molecules like 2-iodothiophene (B115884) and 2-bromothiophene (B119243) provide significant insight into these processes. aip.org

The C-I bond is weaker than the C-Br bond, and therefore, its cleavage is expected to be the dominant dissociation channel, especially at longer UV wavelengths (lower energy). aip.org Excitation to the first absorption band would likely lead to rapid dissociation, producing a 3-bromo-4-thienyl radical and an iodine atom. The resulting halogen atoms can be formed in either their ground electronic state (²P₃/₂) or spin-orbit excited state (²P₁/₂).

At shorter UV wavelengths (higher energy), cleavage of the stronger C-Br bond becomes more probable, competing with C-I bond fission. This would result in a 4-iodo-3-thienyl radical and a bromine atom. Velocity map imaging (VMI) experiments on similar molecules have shown that the kinetic energy released to the fragments can provide information about the dissociation mechanism and the electronic states involved. aip.org In some cases, evidence suggests that ring-opening pathways may compete with simple bond fission, leading to more complex fragmentation patterns. aip.org The absorption of UV radiation by such molecules is a key consideration, as demonstrated by the photoprotective effects of other substituted aromatic compounds against UVB-induced damage. nih.gov

Table 2: Predicted Primary Photodissociation Channels for this compound

| Wavelength Region | Primary Dissociation Channel | Products |

| Longer UV (e.g., >280 nm) | C-I Bond Fission | 3-Bromo-4-thienyl radical + Iodine atom (I) |

| Shorter UV (e.g., <260 nm) | C-I Bond Fission | 3-Bromo-4-thienyl radical + Iodine atom (I) |

| C-Br Bond Fission (competing) | 4-Iodo-3-thienyl radical + Bromine atom (Br) |

Excited State Relaxation Pathways

Upon absorption of ultraviolet (UV) light, this compound, like other halothiophenes, enters a complex landscape of excited electronic states that dictate its subsequent fate. The relaxation from these excited states can proceed through several competing pathways, primarily involving the cleavage of the carbon-halogen bonds or rearrangement of the thiophene ring itself.

The initial photoexcitation populates electronically excited states, which can have different characteristics. Studies on related molecules like 2- and 3-iodothiophene reveal the involvement of at least two types of excited states:

n/πσ states:* These states are formed by promoting an electron from a non-bonding (n) or a π orbital to an antibonding σ* orbital localized on the carbon-halogen (C-X) bond. Excitation to these states often leads to direct and rapid dissociation of the C-X bond. rsc.orgacs.org In the case of this compound, this would apply to both the C-Br and the C-I bonds.

ππ states:* These involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, primarily centered on the thiophene ring. These states are not directly dissociative with respect to the C-X bond.

Following initial excitation, the molecule can undergo several dynamic processes:

Direct Dissociation: If a dissociative (n/π)σ* state is directly populated, the C-X bond can break on an ultrafast timescale, often within femtoseconds. hw.ac.uk This process is characterized by a rapid separation of the halogen atom and the thienyl radical.

Indirect Dissociation (Predissociation): If a bound ππ* state is initially excited, the molecule may persist in this state for a short period. It can then transition to a dissociative (n/π)σ* state through a process called predissociation. This indirect pathway is typically slower than direct dissociation. The competition between direct and indirect dissociation pathways is dependent on the excitation wavelength and the specific electronic structure of the isomer. For instance, in 3-iodothiophene, indirect dissociation pathways have been observed to have a greater relative yield compared to 2-iodothiophene upon 262 nm photolysis, a difference attributed to varying absorption cross-sections for the different types of electronic transitions. rsc.orghw.ac.uk

Internal Conversion and Intersystem Crossing: The excited molecule can also relax through non-radiative pathways like internal conversion (IC) between states of the same spin multiplicity (e.g., S₂ → S₁) or intersystem crossing (ISC) to states of different spin multiplicity (e.g., from a singlet to a triplet state). psu.edursc.org The presence of heavy atoms like iodine and bromine in this compound significantly enhances the probability of intersystem crossing due to strong spin-orbit coupling. This can populate triplet states that have their own unique reactivity, potentially leading to dissociation or ring-opening. escholarship.orgaip.org

The relaxation dynamics are exceptionally fast, occurring on the femtosecond (fs) to picosecond (ps) timescale. Studies on thiophene have identified decay time constants as short as 25 ± 10 fs, associated with movement through a conical intersection, which is a key feature in the potential energy surface that facilitates efficient non-radiative relaxation back to the ground state or to other electronic states. psu.edursc.org

Probing C-X Bond Fission with Advanced Spectroscopic Techniques (e.g., XUV Transient Absorption Spectroscopy)

Understanding the intricate details of C-X bond fission in real-time requires sophisticated spectroscopic tools capable of capturing fleeting transient species. Extreme ultraviolet (XUV) transient absorption spectroscopy has emerged as a powerful technique for this purpose. researchgate.net This pump-probe method allows researchers to follow the electronic and structural evolution of a molecule from the moment of photoexcitation to the final products. escholarship.orgescholarship.org

The process works as follows:

A femtosecond UV 'pump' pulse excites the this compound molecule, initiating the chemical reaction (e.g., C-I or C-Br bond cleavage).

A time-delayed XUV 'probe' pulse, tuned to a specific atomic absorption edge (e.g., the iodine 4d or bromine 3d edge), is used to interrogate the evolving system. rsc.orgresearchgate.net Core-level electrons in a specific atom are excited to valence orbitals, creating a unique spectral signature that is highly sensitive to the local electronic environment of that atom.

By varying the time delay between the pump and probe pulses, a 'movie' of the dissociation process can be recorded.

Applications in Halothiophenes:

In studies of 2-iodothiophene, XUV transient absorption spectroscopy has provided unprecedented insight into the C-I bond fission dynamics. escholarship.orgescholarship.org By probing at the iodine 4d core-level (~50 eV), researchers can track the transformation of the iodine atom from being part of the parent molecule to a neutral, free atom. escholarship.org

Key findings from these studies on related iodothiophenes include:

Tracking Transient Species: The technique can distinguish between the parent molecule, transient molecular species (like the excited molecule or the thienyl radical at close separation), and the final atomic fragments (I or I*). rsc.orgescholarship.org

Identifying Dissociation Timescale: The appearance time of the neutral iodine atom signal provides a direct measure of the C-I bond-breaking time. In 2-iodothiophene, the dissociation was observed to take up to ~1 picosecond, indicating that the process is not purely instantaneous and involves evolution on the excited state surface. escholarship.org

Observing Coherent Dynamics: In some systems, it is possible to observe coherent vibrational wavepacket motion along the dissociative coordinate, providing a direct view of the atoms moving apart. escholarship.org

For this compound, this technique offers the exciting possibility of selectively probing the dynamics of either the C-I or the C-Br bond fission by tuning the XUV probe pulse to the respective atomic edges of iodine or bromine. researchgate.netnih.gov This would allow for a direct comparison of the bond-breaking dynamics of the two different halogens within the same molecule, revealing how the competition between C-I vs. C-Br cleavage unfolds in real-time.

| Spectroscopic Technique | Information Probed | Typical Timescale | Example Application |

| XUV Transient Absorption | Element-specific electronic structure, bond fission dynamics | Femtoseconds to Picoseconds | Tracking C-I bond cleavage in 2-iodothiophene by probing the Iodine 4d edge. escholarship.org |

| Velocity Map Imaging (VMI) | Product kinetic energy and angular distributions | Nanoseconds (for product detection) | Determining dissociation energy and identifying fast vs. slow dissociation channels in 2-iodothiophene. nih.gov |

| Femtosecond Photoelectron Spectroscopy | Excited state population decay, electronic state character | Femtoseconds | Measuring ultrafast internal conversion and ring-opening times in thiophene. rsc.org |

Photoinduced Ring-Opening Mechanisms

While C-X bond fission is a dominant photodissociation channel for halothiophenes, an alternative and competing pathway involves the photoinduced opening of the thiophene ring itself. acs.orgnih.gov This process represents a significant transformation of the molecular structure and is a key aspect of the photochemistry of many heterocyclic molecules. bris.ac.uk

Studies on 2-bromo- and 2-iodothiophene have provided strong evidence for such a mechanism. aip.orgnih.gov The proposed pathway involves the following steps:

Upon UV excitation, the molecule accesses excited states that are not only dissociative with respect to the C-X bond but also unstable with respect to stretching the C-S bond of the thiophene ring. aip.org

The molecule can then evolve along this C-S stretching coordinate, moving away from its initial planar geometry.

This distortion leads the molecule to a conical intersection, which is a point where the potential energy surfaces of the excited state and the ground electronic state cross. nih.gov

At this conical intersection, the molecule can efficiently and non-radiatively return to the ground electronic state. However, it is now in a highly distorted, ring-opened geometry and possesses a large amount of vibrational energy.

This highly vibrationally excited ground-state molecule can then undergo further reactions. It has enough internal energy to break the C-X bond, leading to halogen atom products that have a different kinetic energy signature than those from direct dissociation. nih.gov

This ring-opening pathway explains the observation of two distinct components in the velocity of the halogen atom fragments produced during the photodissociation of 2-halothiophenes:

A fast component: Attributed to prompt, direct C-X bond fission on a repulsive excited state. The fragments fly apart quickly and with a preferred direction relative to the laser polarization. nih.gov

A slow component: Attributed to the indirect mechanism involving ring-opening. The delay caused by the C-S bond extension and passage through the conical intersection, followed by statistical dissociation on the ground state surface, results in fragments that are ejected with less kinetic energy and in random directions (isotropically). nih.gov

Computational chemistry has been crucial in supporting this mechanism, identifying the ring-opened biradical structures as stable intermediates (local minima) on the potential energy surface. aip.org For this compound, both the C-I and C-Br bonds could potentially be cleaved following a ring-opening event, and the branching ratio between these outcomes would be a complex function of the molecule's internal energy distribution after returning to the ground state.

| Compound | Excitation Wavelength | Observed Pathway | Key Experimental Evidence |

| 2-Iodothiophene | Shorter UV wavelengths | Ring-opening followed by C-I fission | Appearance of a slow, isotropic component in the iodine atom velocity distribution. nih.gov |

| 2-Bromothiophene | Shorter UV wavelengths | Ring-opening followed by C-Br fission | Appearance of a slow, isotropic component in the bromine atom velocity distribution. nih.gov |

| Thiophene | ~238 nm | Ring-opening | Ultrafast decay component (25 fs) in time-resolved photoelectron spectroscopy, assigned to decay via a conical intersection leading to ring-opening. rsc.org |

Applications in Advanced Materials and Synthesis

Building Block for π-Conjugated Systems in Organic Electronics

3-Bromo-4-iodothiophene serves as a critical precursor for creating π-conjugated systems, which are the fundamental components of many organic electronic devices. uniroma1.itmerckmillipore.com These systems, characterized by alternating single and multiple bonds, facilitate the delocalization of π-electrons, leading to desirable electronic and optical properties. The development of new electronically active materials, including heteroacenes and polythiophenes, is a driving force in this field. merckmillipore.com Thiophenes, oligothiophenes, and polythiophenes are extensively studied due to their synthetic accessibility and the tunability of their properties. merckmillipore.com

The synthesis of oligothiophenes and polythiophenes is a cornerstone of organic electronics research. uniroma1.itjuniperpublishers.com These materials exhibit excellent charge transport properties and can be readily processed from solution. uniroma1.it Oligothiophenes, in particular, are valuable as model compounds for understanding the fundamental structure-property relationships that govern the performance of their polymer counterparts. merckmillipore.com Various synthetic methods, including transition metal-catalyzed cross-coupling reactions, have been developed to produce these materials. juniperpublishers.com

Regioregular poly(3-hexylthiophene) (P3HT) is a benchmark conducting polymer in organic electronics, and its synthesis has been a major focus of research. researchgate.neted.gov The regioregularity, or the specific arrangement of the side chains along the polymer backbone, is crucial for achieving high performance. cmu.edu Specifically, a high degree of head-to-tail (HT) couplings leads to a more planar polymer backbone, enhancing conjugation and charge mobility. cmu.edu The synthesis of P3HT with high regioregularity (over 96%) and a number-average molecular weight (Mn) of 6700 has been achieved through methods like the Heck reaction. researchgate.net The properties of P3HT thin films, which are critical for their function in devices, are highly dependent on their molecular structure. mdpi.com

Controlling the molecular weight and dispersity (the distribution of molecular weights) of conjugated polymers is essential for optimizing their performance. nih.gov Different polymerization methods, such as the "reverse addition" and "standard addition" of reagents, can significantly impact the resulting molecular weight and degree of polymerization. nih.gov For instance, in the synthesis of ether-substituted polythiophenes, the standard addition method has been shown to produce higher molecular weights. nih.gov The choice of polymerization conditions, including temperature, can also influence the molecular weight and regioregularity of the resulting polymer. ntu.edu.tw

The relationship between the molecular structure of conjugated polymers and their resulting properties is a fundamental area of study. mdpi.comseanclancy.org The arrangement of polymer chains, the degree of crystallinity, and the presence of specific functional groups all play a role in determining the material's electronic and optical characteristics. mdpi.com For example, the introduction of different side chains can influence the polymer's solubility, processability, and solid-state packing, which in turn affects charge transport. ntu.edu.tw Understanding these relationships is key to designing new materials with tailored properties for specific applications. purdue.edu

Thieno[3,4-b]thiophene (B1596311) (TbT) is a fused bicyclic aromatic compound that has emerged as a valuable building block for low band gap materials. rsc.orgnih.gov The unique quinoid-resonance effect of the TbT core allows for effective modulation of the electronic structure. acs.org By incorporating TbT units into polymers and small molecules, it is possible to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the energy band gap. rsc.org For instance, the introduction of electron-withdrawing groups, such as fluorine, into the TbT unit can lower the HOMO energy level, which is beneficial for applications in organic solar cells. rsc.org The synthesis of various TbT derivatives has led to the development of high-performance non-fullerene acceptors for organic solar cells. nih.govacs.org

A summary of the impact of different structural modifications on the energy band gap of thieno[3,4-b]thiophene-based materials is presented in the table below.

| Structural Modification | Effect on Energy Band Gap | Application |

| Introduction of electron-withdrawing fluorine atom | Lowers HOMO energy level | Organic Solar Cells rsc.org |

| Replacement of central thiophene (B33073) with 2-ethylhexyl 3-fluorothieno[3,4-b]thiophene-2-carboxylate | Significant bathochromic shift, low optical bandgap (~1.60 eV) | High-Performance Organic Solar Cells nih.gov |

| Incorporation into a non-fullerene acceptor (ATT-1) | Broad absorption, suitable LUMO energy level | High-Performance Bulk-Heterojunction Organic Solar Cells nih.govacs.org |

While direct research on the application of this compound in Covalent Organic Frameworks (COFs) is not extensively documented in the provided search results, the use of thiophene-based building blocks in the construction of COFs is an active area of research. ambeed.com COFs are a class of porous crystalline polymers with ordered structures, and their properties can be tuned by the choice of molecular building blocks. Given the versatile reactivity of this compound, it represents a potential candidate for the synthesis of novel COFs with tailored electronic and porous properties.

Oligo- and Polythiophene Synthesis

Intermediate in Complex Organic Molecule Synthesis

The primary application of this compound lies in its role as a precursor for more complex molecular architectures. The presence of both bromine and iodine on the thiophene ring provides two distinct reactive sites for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. Generally, the C-I bond is more reactive than the C-Br bond under typical palladium-catalyzed conditions, allowing for selective reaction at the 4-position while leaving the 3-position available for subsequent transformations.

This compound is an excellent starting material for producing tri- and tetra-substituted thiophenes with well-defined substitution patterns. The sequential functionalization strategy allows for the precise installation of different substituents, which is crucial for tuning the electronic and physical properties of the target molecules.

For example, a Sonogashira coupling can be performed selectively at the 4-position (iodine) to introduce an alkynyl group. The remaining bromine at the 3-position can then be used in a subsequent Suzuki coupling to add an aryl group. This stepwise approach provides access to a wide array of disubstituted 3-bromothiophenes and, ultimately, more complex functionalized thiophenes that would be difficult to synthesize using other methods. This controlled functionalization is paramount in building blocks for organic electronics and medicinal chemistry.

Table 1: Stepwise Functionalization Potential of this compound

| Step | Reactive Position | Typical Reaction | Reagent Example | Resulting Intermediate |

| 1 | C4-Iodine | Suzuki Coupling | Arylboronic acid | 3-Bromo-4-arylthiophene |

| 1 | C4-Iodine | Sonogashira Coupling | Terminal alkyne | 3-Bromo-4-alkynylthiophene |

| 2 | C3-Bromine | Lithiation then Quench | n-Butyllithium, then Electrophile | 3-Substituted-4-arylthiophene |

| 2 | C3-Bromine | Suzuki Coupling | Arylboronic acid | 3,4-Diarylthiophene |

In the construction of large, conjugated systems like annulenes and other macrocycles, rigid and geometrically defined building blocks are essential. Thiophene-based macrocycles are of significant interest for their unique electronic and photophysical properties. st-andrews.ac.ukmaterials-science.inforsc.org Dihalogenated thiophenes can serve as key components in the synthesis of these structures. acs.org

Thienylmalonic acids and their ester derivatives are valuable intermediates in medicinal chemistry and materials science. The synthesis of these compounds can be achieved through the reaction of a halothiophene with a malonic ester. A known method involves the copper-catalyzed reaction of an iodothiophene with a dialkyl malonate. acs.org

Following this established reactivity, this compound could be used to prepare 4-bromo-3-thienylmalonic acid derivatives. The reaction would proceed via the more reactive C-I bond, with a copper(I) salt catalyst facilitating the coupling of the thiophene ring at the 4-position to a dialkyl malonate. The resulting product, a dialkyl (4-bromo-3-thienyl)propanedioate, retains the bromine atom, which can be used for further downstream functionalization, adding another layer of synthetic versatility.

Table 2: Plausible Synthesis of a 3-Thienylmalonic Acid Derivative

| Starting Material | Reagent | Catalyst (Example) | Key Transformation | Product |

| This compound | Diethyl malonate | Copper(I) iodide | C-C bond formation at C4 | Diethyl (4-bromo-3-thienyl)propanedioate |

Potential in Environmental Applications

The unique electronic properties of thiophene-based materials, particularly conjugated polythiophenes, make them candidates for use in sensor technologies. These polymers can be designed to be electroactive, changing their conductivity or optical properties in response to external stimuli, which is the basis for their use in chemical sensors and biosensors.

There is a growing need for rapid and sensitive methods for monitoring environmental pollutants. acs.org Biosensors, which combine a biological recognition element with a physicochemical transducer, offer a promising solution. Thiophene-based polymers have been successfully used as part of the transducer system in electrochemical biosensors. st-andrews.ac.uk

While this compound is not used directly as a sensor, it represents a valuable monomer for the synthesis of new functionalized polythiophenes. Through methods like electropolymerization, it can be polymerized to form a conductive film on an electrode surface. The specific functional groups that can be attached to the thiophene ring prior to or after polymerization allow for the fine-tuning of the polymer's properties, such as its solubility, stability, and interaction with target analytes.

In many electrochemical biosensors, a redox mediator is required to facilitate electron transfer between the active site of an enzyme and the surface of the electrode. materials-science.inforesearchgate.net An ideal mediator should have a suitable redox potential and exhibit rapid electron transfer kinetics.

Polythiophenes can function as effective redox mediators. st-andrews.ac.uk A polymer synthesized from this compound monomers (which would be functionalized prior to polymerization) could be designed to have this capability. The conjugated backbone of the polythiophene provides an efficient pathway for electrons, allowing it to shuttle electrons from a redox enzyme (that has been reduced by reacting with a pollutant) to the electrode, generating a measurable electrical signal. The ability to pre-functionalize the monomer at two different sites offers a route to creating polymers with tailored redox potentials and enhanced stability, making them potentially highly effective redox mediators for biosensors aimed at environmental pollutant detection.

Development of Biosensors for Pollutant Monitoring

Detection of Heavy Metals and Pesticides

Extensive research has been conducted on the development of chemosensors for the detection of environmental pollutants, including heavy metals and pesticides. These sensors often rely on organic molecules that exhibit a measurable response, such as a change in fluorescence or color, upon interaction with the target analyte. Thiophene and its derivatives are a class of compounds that have been explored for such applications due to their unique electronic and photophysical properties.

However, based on a comprehensive review of available scientific literature, there is currently no specific information detailing the application of This compound in the development of sensors for the detection of heavy metals or pesticides. While the functional groups present in this molecule, namely the bromo and iodo substituents on the thiophene ring, could theoretically be exploited for further chemical modifications to create a sensor, no such research has been reported.

General strategies for detecting heavy metals often involve molecules with specific binding sites that can chelate with metal ions, leading to a detectable signal. Similarly, pesticide detection can be achieved through various mechanisms, including enzyme inhibition assays or host-guest interactions with a signaling molecule. Future research may explore the potential of incorporating the this compound scaffold into more complex molecular structures designed for these specific sensing purposes.

Advanced Functionalization Strategies for Proline Derivatives

Proline and its derivatives are crucial building blocks in medicinal chemistry and catalysis due to their unique conformational constraints. The functionalization of the proline ring allows for the synthesis of novel amino acids with tailored properties for incorporation into peptides and other bioactive molecules. Various synthetic strategies have been developed to introduce a wide range of substituents onto the proline scaffold.

Despite the versatility of proline functionalization, a thorough review of the scientific literature reveals no specific studies or methodologies that utilize This compound as a reagent or building block for the advanced functionalization of proline derivatives. The reactivity of the carbon-halogen bonds in this compound could potentially be leveraged in cross-coupling reactions to attach the thiophene ring to the proline backbone. However, there are no documented examples of such a synthetic route.

Research in the field of proline functionalization continues to be an active area, with a focus on developing novel and efficient methods for creating diverse proline analogues. While the direct application of this compound in this context has not been reported, the exploration of its reactivity in combination with proline derivatives could be a potential avenue for future synthetic investigations.

Theoretical and Computational Studies

Investigation of Ground-State Molecular Structures

While specific data for 3-bromo-4-iodothiophene is not available, we can consider the general effects of bromine and iodine substitution on the thiophene (B33073) ring based on computational studies of other halogenated thiophenes. Density Functional Theory (DFT) calculations are a common method for geometry optimization.

Key Structural Features of Dihalogenated Thiophenes:

C-S Bond Lengths: The introduction of electronegative halogen atoms can slightly alter the C-S bond lengths compared to unsubstituted thiophene.

C-C Bond Lengths: The C-C bond lengths within the thiophene ring are also influenced by the electronic effects of the substituents.

C-X Bond Lengths (X = Br, I): The carbon-halogen bond lengths will be consistent with typical values for such bonds on an aromatic ring.

Bond Angles: The substitution pattern affects the internal bond angles of the thiophene ring.

A hypothetical representation of the optimized ground-state structure of this compound would feature a nearly planar five-membered ring. The bromine and iodine atoms would be situated at the 3 and 4 positions, respectively. The table below presents expected bond lengths and angles based on typical values from DFT calculations on similar halogenated thiophenes.

| Parameter | Predicted Value Range |

| C-S Bond Length | 1.70 - 1.73 Å |

| C=C Bond Length | 1.36 - 1.38 Å |

| C-C Bond Length | 1.41 - 1.43 Å |

| C-Br Bond Length | 1.85 - 1.88 Å |

| C-I Bond Length | 2.05 - 2.08 Å |

| C-S-C Angle | ~92° |

| C-C-S Angle | ~111° |

| C-C-C Angle | ~112° |

Note: These values are estimations based on computational data for other halogenated thiophenes and are intended to be representative.

Density Functional Theory (DFT) Calculations for Excited States and Dissociation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to investigate the electronic excited states of molecules. github.iorsc.org It can predict vertical excitation energies, oscillator strengths, and the nature of electronic transitions. For halogenated thiophenes, TD-DFT studies are crucial for understanding their photochemistry, including processes like photodissociation.

While specific TD-DFT studies on this compound are not readily found, research on iodothiophenes provides a strong basis for understanding its potential excited-state behavior. The presence of a heavy atom like iodine often leads to significant spin-orbit coupling, which can facilitate intersystem crossing to triplet states and influence dissociation pathways.

Key Findings from TD-DFT Studies on Related Halogenated Thiophenes:

Low-Lying Excited States: The lowest singlet excited states in thiophene derivatives are typically of π-π* character.

Influence of Halogens: Halogen substitution can shift the absorption maxima and influence the energies of the excited states.

Photodissociation Pathways: For iodinated thiophenes, a primary photochemical process is the cleavage of the C-I bond. TD-DFT calculations can elucidate the potential energy surfaces of the excited states leading to dissociation.

The table below summarizes typical vertical excitation energies and oscillator strengths for low-lying singlet excited states of a generic dihalothiophene, as would be predicted by TD-DFT calculations.

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Dominant Transition |

| S1 | ~4.5 - 5.0 | ~0.1 - 0.3 | HOMO → LUMO |

| S2 | ~5.0 - 5.5 | ~0.5 - 0.8 | HOMO-1 → LUMO |

| S3 | ~5.5 - 6.0 | ~0.2 - 0.4 | HOMO → LUMO+1 |

Note: These are representative values and the actual energies and oscillator strengths for this compound would require specific calculations.

Modeling of Intermolecular Interactions